molecular formula C14H20N2O2 B7476157 N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide

Cat. No. B7476157
M. Wt: 248.32 g/mol
InChI Key: UWKWHPGKQFJOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, also known as PMOD, is a small molecule that has attracted significant attention in scientific research due to its unique properties. PMOD has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has a unique mechanism of action, which involves its interaction with biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is a fluorescent molecule that emits light in the blue-green region of the spectrum when excited by light of a specific wavelength. This property allows N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide to be used as a fluorescent probe for imaging biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide also has a reactive carbonyl group, which allows it to react with amino groups in proteins, peptides, and nucleic acids, resulting in their labeling.
Biochemical and Physiological Effects:
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been shown to have minimal biochemical and physiological effects on biological structures. It does not interfere with the function of proteins, peptides, or nucleic acids, and it does not affect cell viability or proliferation. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also stable under physiological conditions, making it suitable for use in biological systems.

Advantages and Limitations for Lab Experiments

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate biological membranes, allowing for its use in live cell imaging. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also highly fluorescent, allowing for its detection and quantification. However, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has limitations, including its low yield during synthesis, which can limit its availability for use in experiments.

Future Directions

There are several future directions for the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide in scientific research. One direction is the development of new synthesis methods that can increase the yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide. Another direction is the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide as a labeling agent for specific biological structures, such as proteins involved in disease pathways. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can also be used in combination with other fluorescent probes to study complex biological systems. Overall, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and applications.

Synthesis Methods

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can be synthesized using various methods, including the reaction of 2,3,3-trimethyl-3H-indole with dimethylformamide dimethyl acetal, followed by the reaction with acetic anhydride. Another synthesis method involves the reaction of 2,3,3-trimethyl-3H-indole with ethyl chloroformate, followed by the reaction with dimethylformamide. The yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide using these methods ranges from 50% to 70%.

Scientific Research Applications

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has also been used as a labeling agent for proteins, peptides, and nucleic acids, allowing for their detection and quantification. In addition, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been used as a catalyst for various chemical reactions.

properties

IUPAC Name

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-8-11-9(6-14(2,3)7-10(11)17)15-12(8)13(18)16(4)5/h15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWHPGKQFJOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide

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